![molecular formula C11H16O3 B12292483 spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)

spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

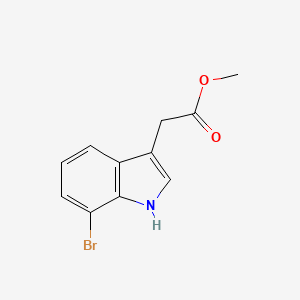

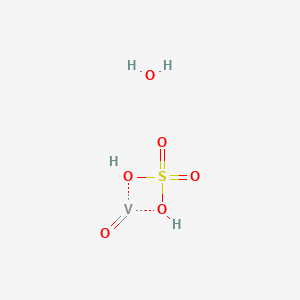

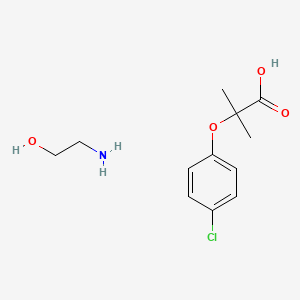

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol est un composé organique complexe caractérisé par sa structure spiro unique. Ce composé présente un cycle cyclopentane fusionné à un cycle dioxole, qui est ensuite relié à un cycle cyclohexane. La présence de la liaison spiro confère des propriétés chimiques et une réactivité distinctes à la molécule.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la cyclisation de précurseurs appropriés dans des conditions acides ou basiques. Les conditions réactionnelles, telles que la température, le solvant et les catalyseurs, jouent un rôle crucial dans la détermination du rendement et de la pureté du produit final.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui garantissent une efficacité et une évolutivité élevées. Des techniques telles que la synthèse en écoulement continu et l'utilisation de catalyseurs avancés peuvent améliorer le processus de production, le rendant plus rentable et respectueux de l'environnement.

Analyse Des Réactions Chimiques

Types de réactions

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir les cétones ou les aldéhydes en alcools.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure d'aluminium et de lithium (LiAlH4) sont fréquemment utilisés.

Substitution : Des réactifs comme les halogénures (par exemple, HCl, HBr) et les bases (par exemple, NaOH) facilitent les réactions de substitution.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle produit des cétones ou des aldéhydes, tandis que la réduction peut régénérer l'alcool.

Applications de la recherche scientifique

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol a diverses applications dans la recherche scientifique :

Chimie : Il sert de bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.

Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et des voies métaboliques.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés, tels que les polymères et les résines.

Mécanisme d'action

Le mécanisme d'action de spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol implique son interaction avec des cibles moléculaires par le biais de diverses voies. Le groupe hydroxyle peut former des liaisons hydrogène, tandis que la structure spiro offre une gêne stérique, influençant la réactivité et l'affinité de liaison du composé. Ces interactions peuvent moduler les activités biologiques et les réactions chimiques.

Applications De Recherche Scientifique

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mécanisme D'action

The mechanism of action of spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol involves its interaction with molecular targets through various pathways. The hydroxyl group can form hydrogen bonds, while the spiro structure provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological activities and chemical reactions.

Comparaison Avec Des Composés Similaires

Composés similaires

Spiro[cyclopentane-1,2’-cyclohexane] : Manque le cycle dioxole, ce qui entraîne des propriétés chimiques différentes.

Spiro[cyclopentane-1,2’-cyclopentane] : Une structure plus simple avec une réactivité distincte.

Spiro[cyclohexane-1,2’-cyclohexane] : Présente deux cycles cyclohexane, modifiant ses caractéristiques stériques et électroniques.

Unicité

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol se distingue par sa liaison spiro et la présence du cycle dioxole. Ces éléments structurels confèrent une réactivité et une stabilité uniques, ce qui le rend précieux pour diverses applications dans la recherche et l'industrie.

Propriétés

IUPAC Name |

spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJRUPQDMJWTJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C=CC(C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)

![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)

![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)